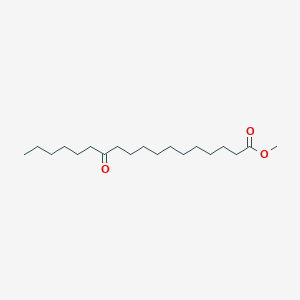

Metil 12-oxooctadecanoato

Descripción general

Descripción

12-oxo Stearic acid methyl ester is an esterified form of 12-oxo stearic acid. It has been found in esterified L. chinensis and L. decipiens pulp oils and serves as a measure of 12-oxo stearic acid content.

Methyl 12-oxooctadecanoate is a long chain keto fatty acid and its reaction with hydrazoic acid was studied.

Aplicaciones Científicas De Investigación

Bioquímica: Síntesis de Derivados de Tetrazina

Metil 12-oxooctadecanoato: se utiliza en bioquímica para sintetizar nuevos compuestos. Una aplicación notable es la preparación de hexahidro-3-hexil-6-tioxo-1,2,4,5-tetrazina-3-undecanoato de metilo, un derivado graso de hexahidrotioxotetrazina. Esta reacción involucra tiocarbohidrazida y es significativa para crear sustancias con posibles actividades biológicas .

Medicina: Posibles Usos Terapéuticos

En el campo médico, This compound se ha identificado en la pulpa de Livistona decipiens y exhibe actividades antihiperlipidémicas y antiulcerosas. Esto sugiere su potencial como agente terapéutico para tratar condiciones de salud relacionadas .

Ciencias Ambientales: Aplicaciones Ecológicamente Amigables

Si bien las aplicaciones ambientales específicas de This compound no están ampliamente documentadas, su papel como un ácido graso ceto de cadena larga sugiere posibles usos en el desarrollo de materiales o productos químicos ecológicos que minimizan el impacto ambiental. Se podrían explorar más investigaciones sobre su biodegradabilidad y utilidad en iniciativas de química verde .

Ciencia de Materiales: Bloques de Construcción para la Síntesis

This compound: sirve como un bloque de construcción orgánico en la ciencia de materiales. Su estructura de ácido graso ceto de cadena larga lo hace adecuado para sintetizar moléculas complejas, que pueden usarse para crear nuevos materiales con propiedades deseadas para aplicaciones industriales .

Tecnología de Alimentos: Análisis y Control de Calidad

Aunque las aplicaciones directas de This compound en la tecnología alimentaria no están bien documentadas, los ésteres metílicos de ácidos grasos similares a menudo se analizan para el control de calidad en productos alimenticios. Pueden servir como marcadores para detectar adulteración o determinar el contenido nutricional de los alimentos .

Aplicaciones Industriales: Fabricación Química

En entornos industriales, This compound puede ser un intermedio valioso en los procesos de fabricación química. Sus reacciones y derivados pueden contribuir a la producción de una variedad de productos comerciales, desde lubricantes hasta surfactantes, enfatizando su versatilidad en la química industrial .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 12-oxooctadecanoate is a long-chain keto fatty acid

Mode of Action

It is known to react with hydrazoic acid

Result of Action

Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.

Análisis Bioquímico

Biochemical Properties

It is known to be a fatty acid, which suggests that it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism

Cellular Effects

As a fatty acid, it may influence cell function by integrating into cell membranes, affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely to be involved in lipid metabolism, given its structure as a fatty acid

Propiedades

IUPAC Name |

methyl 12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSPEBNRFAFNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178492 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-27-0 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

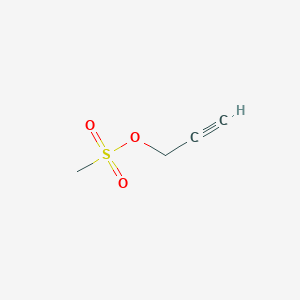

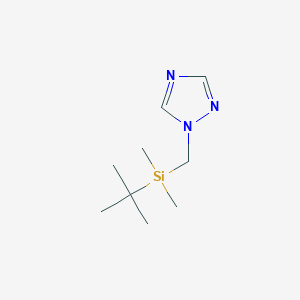

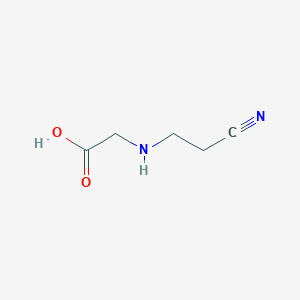

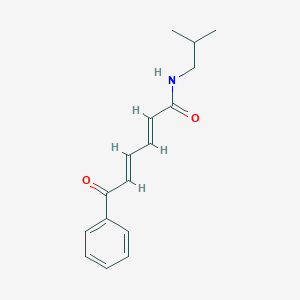

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

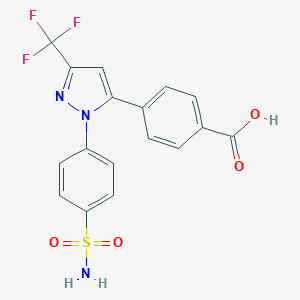

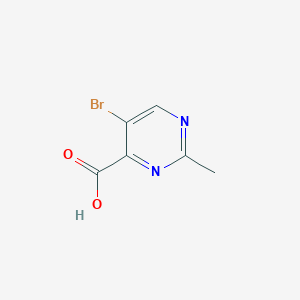

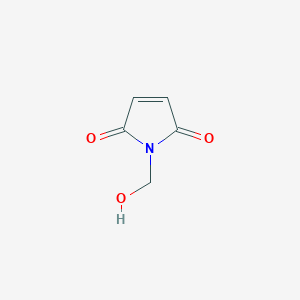

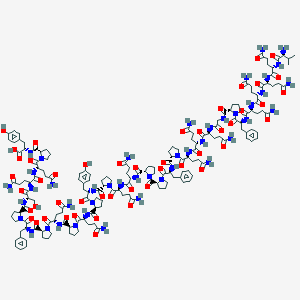

Feasible Synthetic Routes

Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?

A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].

Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?

A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.

Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?

A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)